2-(5-bromo-1H-indazol-1-yl)acetic acid is a chemical compound that features an indazole ring substituted with a bromine atom and an acetic acid moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in inhibiting specific enzymes involved in cellular signaling pathways.
The compound is classified under indazole derivatives and is recognized for its unique structure that includes a bromine atom at the 5-position of the indazole ring. It is typically synthesized through various organic reactions involving indazole and acetic acid derivatives. The compound's chemical structure can be represented by the IUPAC name: 2-(5-bromo-2H-indazol-3-yl)acetic acid, with the corresponding InChI being InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
.
The synthesis of 2-(5-bromo-1H-indazol-1-yl)acetic acid generally involves several key steps:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency of the synthesis process. Optimization of reaction conditions such as temperature, solvent choice, and catalyst use is crucial for maximizing yield and minimizing by-products .
The molecular formula for 2-(5-bromo-1H-indazol-1-yl)acetic acid is C9H7BrN2O2. The compound features:
The structural representation can be visualized through its InChI key: SHZSMNGIUYNBQR-UHFFFAOYSA-N
, which provides a unique identifier for this specific compound .
2-(5-bromo-1H-indazol-1-yl)acetic acid can undergo several types of chemical reactions:
Key reagents used in these reactions include:
The biological activity of 2-(5-bromo-1H-indazol-1-yl)acetic acid primarily involves its interaction with specific enzymes and proteins within cells. For instance, it has been shown to inhibit certain kinases, which are critical for various signaling pathways. This inhibition can lead to altered cellular responses, potentially affecting processes such as cell proliferation and survival .
The physical properties of 2-(5-bromo-1H-indazol-1-yl)acetic acid include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties may vary based on experimental conditions but are essential for practical applications in synthesis and formulation .
This compound has significant applications in medicinal chemistry research due to its potential pharmacological activities. It serves as a scaffold for developing new therapeutic agents targeting various diseases, particularly those involving kinase pathways. Additionally, it may be utilized in biochemical assays to study enzyme inhibition mechanisms .
Electrophilic aromatic substitution (SEAr) remains the cornerstone for introducing bromine at the C5 position of indazole scaffolds. Traditional methods use N-bromosuccinimide (NBS) with strong acids (e.g., H₂SO₄) or Lewis acids to generate "Br⁺" equivalents. These conditions favor C5 bromination due to the inherent electron-rich character of this site (para to the indazole N1 atom), typically yielding C5:C7 regioisomer ratios of ~2:1 [2] [6]. However, harsh conditions often lead to polybromination or decomposition of acid-sensitive functional groups.
Recent advances employ visible-light photoredox catalysis (VLPC) with organic dyes (e.g., erythrosine B) and oxidants like (NH₄)₂S₂O₈. This method activates NBS via single-electron oxidation, producing a cationic bromine radical with enhanced electrophilicity. VLPC operates under mild, non-acidic conditions (ambient temperature, air atmosphere), achieving >85% yield for 5-bromoindazoles with exceptional functional group tolerance (e.g., aldehydes, amines) [2].
Table 1: Comparison of Bromination Methods for Indazoles
Method | Conditions | Regioselectivity (C5:C7) | Yield Range | Key Limitations |
---|---|---|---|---|
NBS/H₂SO₄ | 0°C to RT, DCM | ~2:1 | 40–75% | Acid sensitivity, polybromination |
VLPC/Erythrosine B | RT, visible light, air | >20:1 | 70–95% | Requires oxidant, dye removal |
N-Alkylation of 5-bromoindazole with haloacetates (e.g., ethyl bromoacetate) under alkaline conditions (K₂CO₃/DMF, 60°C) facilitates acetic acid side-chain installation. The reaction proceeds via SN₂ mechanism, where the indazole N1 nitrogen acts as a nucleophile. Alkaline conditions deprotonate the indazole N1-H (pKa ~13.86), enhancing nucleophilicity and driving the reaction toward N1-alkylation rather than N2-alkylation [6] [8]. Subsequent ester hydrolysis (NaOH/EtOH/H₂O) yields the target carboxylic acid. Optimized protocols report >90% conversion by maintaining pH >10 and anhydrous conditions to minimize ester hydrolysis during alkylation [1].
Palladium catalysis enables late-stage diversification of 5-bromoindazole intermediates. Key reactions include:
Table 2: Pd-Catalyzed Reactions of 5-Bromoindazole Derivatives
Reaction Type | Catalyst System | Key Conditions | Application Scope |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/Na₂CO₃ | Toluene/EtOH, 80°C | Aryl, vinyl boronic acids |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, KOtBu | Dioxane, 100°C | Primary/secondary amines, anilines |
Regioselectivity Challenges:
Tautomer Stabilization:The 1H-indazole tautomer is thermodynamically favored (>95% equilibrium composition), but N1-alkylation "locks" the scaffold in the 1H-form. For unsubstituted intermediates, protic solvents stabilize the 1H-tautomer via hydrogen bonding, while aprotic solvents increase 2H-tautomer populations, complicating functionalization [3] [8]. The electron-withdrawing 5-bromo group slightly destabilizes the 2H-form due to reduced charge delocalization in the quinonoid structure [6].
Table 3: Tautomeric Distribution of Indazoles Under Different Conditions
Condition | 1H-Tautomer (%) | 2H-Tautomer (%) | Key Stabilizing Factors |
---|---|---|---|
Solid State | >99 | <1 | Crystal packing forces |
Protic Solvents | >95 | <5 | Solvent H-bonding to N1/N2 |
Aprotic Solvents | 70–80 | 20–30 | Dielectric stabilization of dipolar 2H-form |
Compound Names Cited: 2-(5-Bromo-1H-indazol-1-yl)acetic acid, N-Bromosuccinimide (NBS), Ethyl bromoacetate, Erythrosine B, Pd(PPh₃)₄, Pd₂(dba)₃, XPhos.
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8